5-Bromo-3-(methylthio)-1h-1,2,4-triazole
Description
5-Bromo-3-(methylthio)-1H-1,2,4-triazole, also known as 5-Bromo-3-methylthio-1H-1,2,4-triazole and 5-BMT, is a heterocyclic aromatic compound with a thiol-containing side chain. It is used in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and dyes. 5-Bromo-3-(methylthio)-1H-1,2,4-triazole is a versatile synthetic building block and has been used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Electron-Releasing and Attracting Properties
The kinetics of reactions involving bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles have been studied to understand the relative electron-releasing power of a singly bound nitrogen atom and the electron-attracting power of a doubly bound nitrogen atom when present in the same five-membered ring. The study found that 5-bromo-1-methyltetrazole is more reactive than its triazole counterparts due to less stabilization in the transition state, highlighting the significance of the position and number of nitrogen atoms in influencing reactivity and stability in such compounds (Barlin, 1967).
Antiviral Applications
Research on new acylated 1,2,4-triazole derivatives has demonstrated specific inhibition of rubella virus replication in cell cultures, without affecting other viruses like herpes simplex, influenza, and adenovirus. This specificity suggests a potential for 5-Bromo-3-(methylthio)-1H-1,2,4-triazole derivatives in developing selective antiviral therapies (Horváth, Somorai, & Szilágyi, 1986).
Antitumor and Antibacterial Properties
The synthesis of azomethine derivatives of triazole and their complexes with metals such as copper(I) and zinc(II) has been explored for antitumor activities. These compounds have been characterized and studied, suggesting a potential route for creating new antitumor agents using triazole as a core structure (Ghammamy & Sedaghat, 2013). Additionally, the synthesis of triazole derivatives with isoxazolyl groups has demonstrated antibacterial activity, offering insights into the design of new antibacterial compounds (Hui et al., 2010).
Corrosion Inhibition
Triazole derivatives, including those related to 5-Bromo-3-(methylthio)-1H-1,2,4-triazole, have been studied for their effectiveness in inhibiting mild steel corrosion in acidic solutions. These studies indicate that triazole compounds can act as efficient corrosion inhibitors, suggesting applications in industrial processes and materials preservation (Hassan, Abdelghani, & Amin, 2007).
properties
IUPAC Name |
5-bromo-3-methylsulfanyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIIPESHRNBIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672491 | |
Record name | 5-Bromo-3-(methylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(methylthio)-1h-1,2,4-triazole | |
CAS RN |
15777-62-5 | |
Record name | 5-Bromo-3-(methylthio)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15777-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-(methylsulfanyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-(methylthio)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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